Levonordefrin hydrochloride Levonordefrin hydrochloride Levonordefrin Hydrochloride is the hydrochloride salt of levonordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.
A norepinephrine derivative used as a vasoconstrictor agent.
Brand Name: Vulcanchem
CAS No.: 10390-18-8
VCID: VC20980664
InChI: InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1
SMILES: CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol

Levonordefrin hydrochloride

CAS No.: 10390-18-8

Cat. No.: VC20980664

Molecular Formula: C9H14ClNO3

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

Levonordefrin hydrochloride - 10390-18-8

Specification

Description Levonordefrin Hydrochloride is the hydrochloride salt of levonordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.
A norepinephrine derivative used as a vasoconstrictor agent.
CAS No. 10390-18-8
Molecular Formula C9H14ClNO3
Molecular Weight 219.66 g/mol
IUPAC Name 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride
Standard InChI InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1
Standard InChI Key YRJLEOWRVNBAOI-WFZUHFMFSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N.Cl
SMILES CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
Canonical SMILES CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl

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